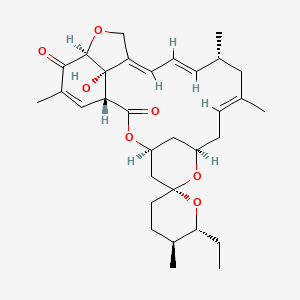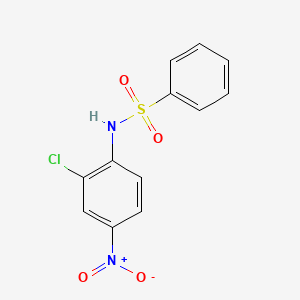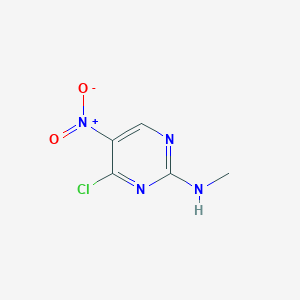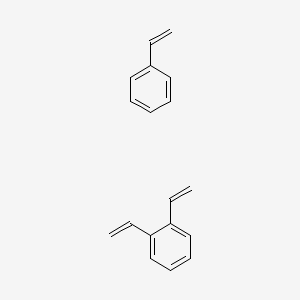
Benzene, diethenyl-, polymer with ethenylbenzene, brominated
概述
描述
“Benzene, diethenyl-, polymer with ethenylbenzene” is a type of styrene resin . It appears as a solid at ambient temperatures . The specific compound you’re asking about, “Benzene, diethenyl-, polymer with ethenylbenzene, brominated”, could not be found in the sources I have access to.
Molecular Structure Analysis
The molecular structure of “Benzene, diethenyl-, polymer with ethenylbenzene” is complex due to its polymeric nature . The exact structure would depend on the specifics of the polymerization process.Physical And Chemical Properties Analysis
“Benzene, diethenyl-, polymer with ethenylbenzene” is a solid at ambient temperatures . It is insoluble in cold water . The ignition temperature is greater than 250°C .安全和危害
“Benzene, diethenyl-, polymer with ethenylbenzene” is stable under normal conditions of use . Contact with strong oxidizing agents should be avoided . Heating to decomposition may release carbon monoxide, carbon dioxide, and metal oxides . It’s recommended to avoid heat, open flames, and other potential sources of ignition .
属性
IUPAC Name |
1,2-bis(ethenyl)benzene;styrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRJZRDFSQHIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87924-01-4 | |
| Record name | Benzene, diethenyl-, polymer with ethenylbenzene, brominated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B3344589.png)
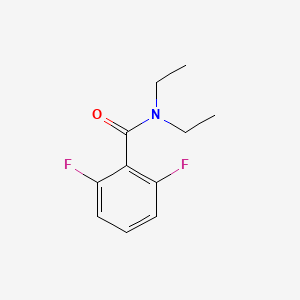
![2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene](/img/structure/B3344621.png)
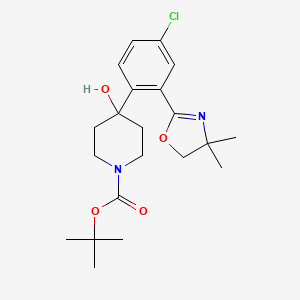
![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3344635.png)
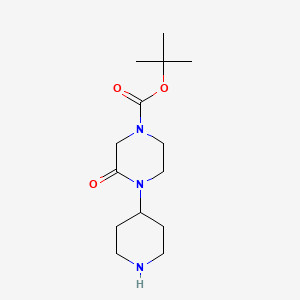
![Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate](/img/structure/B3344651.png)
![2-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B3344658.png)

